molecular formula C9H11NO2 B167947 3-(3-Aminophenyl)propanoic acid CAS No. 1664-54-6

3-(3-Aminophenyl)propanoic acid

Cat. No. B167947
CAS RN: 1664-54-6
M. Wt: 165.19 g/mol
InChI Key: SBHFVSXLYOBZKD-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)propanoic acid, also known as 3-Aminophenylpropanoic Acid, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 .


Synthesis Analysis

A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, a derivative of 3-(3-Aminophenyl)propanoic acid, has been reported . The synthesis involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum’s acid in TEAF (triethylammonium formate), followed by reduction of the intermediate 3-(3-nitrophenyl)propanoic acid .


Molecular Structure Analysis

The molecular structure of 3-(3-Aminophenyl)propanoic acid is characterized by a benzene ring attached to a propanoic acid group with an amino group at the 3rd position of the benzene ring . The InChI string representation of the molecule is InChI=1S/C9H11NO2/c10-8-3-1-2-7 (6-8)4-5-9 (11)12/h1-3,6H,4-5,10H2, (H,11,12) .


Physical And Chemical Properties Analysis

3-(3-Aminophenyl)propanoic acid has a molecular weight of 165.19 g/mol . It has a density of 1.217±0.06 g/cm3 (Predicted), a melting point of 99 °C, and a boiling point of 356.2±17.0 °C (Predicted) .

Scientific Research Applications

It’s worth noting that the compound is related to “3-(4-Aminophenyl)propionic acid”, which is used in peptide synthesis . Peptide synthesis is a process used in biochemistry and molecular biology to produce peptides, which are small proteins that play key roles in a wide range of biological functions.

  • Chemical Synthesis : As a building block in chemical synthesis, it could be used to create a variety of other compounds .
  • Bioactive Small Molecules : It might be used in the production of bioactive small molecules, which have a variety of applications in biological research .
  • Amino Acids : Given its structure, it could potentially be used in the synthesis of certain amino acids .
  • Stable Isotopes : It might be used in the production of stable isotopes, which have applications in a variety of scientific fields .
  • Aroma Chemicals : It could potentially be used in the production of aroma chemicals .
  • Pesticides : It might be used in the synthesis of certain pesticides .
  • Chemical Synthesis : As a building block in chemical synthesis, it could be used to create a variety of other compounds .
  • Bioactive Small Molecules : It might be used in the production of bioactive small molecules, which have a variety of applications in biological research .
  • Amino Acids : Given its structure, it could potentially be used in the synthesis of certain amino acids .
  • Stable Isotopes : It might be used in the production of stable isotopes, which have applications in a variety of scientific fields .
  • Aroma Chemicals : It could potentially be used in the production of aroma chemicals .
  • Pesticides : It might be used in the synthesis of certain pesticides .

Safety And Hazards

3-(3-Aminophenyl)propanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers The most relevant paper retrieved is titled “Short synthesis of ethyl 3-(3-aminophenyl)propanoate” and was published in Arch Pharm (Weinheim) in December 2011 . The paper presents a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, a derivative of 3-(3-Aminophenyl)propanoic acid .

properties

IUPAC Name

3-(3-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHFVSXLYOBZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303296
Record name 3-(3-Aminophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)propanoic acid

CAS RN

1664-54-6
Record name 3-(3-Aminophenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1664-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Aminophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Aminophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 100 g (0.52 moles) of 3-nitrocinnamic acid in 800 ml glacial acetic acid and 100 ml of methanol was hydrogenated at 50 pounds per square inch over 2.5 g 10% palladium on carbon until four equivalents of hydrogen were absorbed. The catalyst was filtered off, the filtrates combined and the solvent was concentrated in vacuo leaving a brown glass of 3-aminobenzenepropanoic acid. To this was added 1 liter of ethanolic hydrochloric acid which was brought to reflux for five hours. The solvent was evaporated off in vacuo leaving a purple solid. Recrystallization from ethyl acetate yielded 88.0 g of ethyl 3-aminobenzenepropanoate hydrochloride, mp 132°-135° C., (74% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AJ Hoefnagel, JC Monshouwer… - Journal of the …, 1973 - ACS Publications
Dissociation constants of reaction series ArXCH2COOH, with X= CH2, CMe2, NH, O, S, and NHCH2, have been measured in water and/or ethanol-water mixtures. Deviations from the …
Number of citations: 45 pubs.acs.org
HS Park, YK Kang - ChemistryOpen, 2022 - Wiley Online Library
The conformational preferences of oligopeptides of an ϵ‐amino acid (2‐((1R,3S)‐3‐(aminomethyl)cyclopentyl)acetic acid, Amc 5 a) with a cyclopentane substituent in the C β −C γ −C δ …
J Deng, E Feng, S Ma, Y Zhang, X Liu… - Journal of medicinal …, 2011 - ACS Publications
RhoA is a member of Rho GTPases, a subgroup of the Ras superfamily of small GTP-binding proteins. RhoA, as an important regulator of diverse cellular signaling pathways, plays …
Number of citations: 54 pubs.acs.org
MG Hahn, T Lampe, S El Sheikh… - Journal of Medicinal …, 2021 - ACS Publications
Herein we describe the discovery, mode of action, and preclinical characterization of the soluble guanylate cyclase (sGC) activator runcaciguat. The sGC enzyme, via the formation of …
Number of citations: 35 pubs.acs.org
W Yu, C Li - Tetrahedron, 2014 - Elsevier
The first one-pot copper-catalyzed highly regioselective C–N bond formation between aryl/alkyl amines and sulfonamide-substituted naphthoquinones was accomplished. Facile …
Number of citations: 5 www.sciencedirect.com
P Heitel, G Faudone, M Helmstädter… - Communications …, 2020 - nature.com
Non-alcoholic steatohepatitis (NASH) - a hepatic manifestation of the metabolic syndrome - is a multifactorial disease with alarming global prevalence. It involves steatosis, inflammation …
Number of citations: 12 www.nature.com
L Schäker-Hübner, R Warstat, H Ahlert… - Journal of Medicinal …, 2021 - ACS Publications
Multitarget drugs are an emerging alternative to combination therapies. In three iterative cycles of design, synthesis, and biological evaluation, we developed a novel type of potent …
Number of citations: 15 pubs.acs.org
W Yu - 2013 - search.proquest.com
The objective of this dissertation is to design and discover promising homo-dimerization inhibitors on Signal Transducer and Activator of Transcription 3 (STAT3) protein for anticancer …
Number of citations: 3 search.proquest.com
L Fu - 2016 - search.proquest.com
The chemistry of rhodium-bound donor/acceptor carbenes has been extensively investigated and has given birth to a variety of useful transformations, among which CH insertion …
Number of citations: 2 search.proquest.com

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